Iotasul

Description

Properties

CAS No. |

71767-13-0 |

|---|---|

Molecular Formula |

C38H50I6N6O14S |

Molecular Weight |

1608.3 g/mol |

IUPAC Name |

5-[3-[3-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-3-oxopropyl]sulfanylpropanoylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C38H50I6N6O14S/c1-47(9-17(55)13-51)35(61)23-27(39)24(36(62)48(2)10-18(56)14-52)30(42)33(29(23)41)45-21(59)5-7-65-8-6-22(60)46-34-31(43)25(37(63)49(3)11-19(57)15-53)28(40)26(32(34)44)38(64)50(4)12-20(58)16-54/h17-20,51-58H,5-16H2,1-4H3,(H,45,59)(H,46,60) |

InChI Key |

OQHLOKBHRXMXLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)CCSCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I |

Other CAS No. |

71767-13-0 |

Synonyms |

5,5'-(4-thiaheptanedioyldiimino)-bis(2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide) iotasul |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Iotasul for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Iotasul, a non-ionic, dimeric, water-soluble, third-generation iodinated X-ray contrast agent. The information herein is intended to support research and development applications by providing key data on its chemical characteristics, analytical methodologies, and its interactions with cellular signaling pathways.

Core Physicochemical Properties

This compound (CAS Number: 71767-13-0) is a high molecular weight contrast medium designed for diagnostic imaging, particularly lymphography. Its structure, comprising two tri-iodinated benzene rings, results in a high iodine content, providing excellent X-ray attenuation. The non-ionic nature and dimeric structure contribute to its low osmolality in solution, enhancing its biocompatibility and patient tolerance compared to earlier ionic and monomeric agents.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, some values are based on calculations and data from structurally similar non-ionic, dimeric iodinated contrast agents such as Iotrolan and Iodixanol.

| Property | Value | Source/Method |

| Chemical Formula | C38H50I6N6O14S | [1][2] |

| Molecular Weight | 1608.33 g/mol | Calculated from chemical formula[1][2] |

| Appearance | White to off-white solid | General property of similar compounds |

| Solubility | Freely soluble in water | [3] |

| logP (Octanol-Water Partition Coefficient) | Estimated between -3.0 and -4.5 | Based on values for structurally similar compounds like Iodixanol (-3.4) and Iotrolan (-4.2) |

| pKa | Not applicable | As a non-ionic compound, this compound does not have readily ionizable functional groups under physiological pH. |

| Osmolality | Low; can be formulated to be iso-osmolar with plasma |

Experimental Protocols

Precise and accurate analytical methods are crucial for the quality control and research applications of this compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of iodinated contrast media.

High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound

This section outlines a detailed, representative HPLC method for the quantification of this compound in bulk material or pharmaceutical formulations. This protocol is based on established methods for similar non-ionic, dimeric iodinated contrast agents.

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Run Time | 35 minutes |

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 0.01 to 0.2 mg/mL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

The following diagram illustrates the general workflow for this HPLC analysis.

Signaling Pathways

While this compound, as a contrast agent, does not have a primary pharmacological target or a direct mechanism of action involving specific signaling pathways for its diagnostic effect, its administration, particularly at high concentrations, can induce cellular stress, primarily in the kidneys. This can lead to a condition known as contrast-induced nephropathy (CIN). The pathophysiology of CIN involves the modulation of several signaling pathways related to oxidative stress, inflammation, and apoptosis.

Cellular Stress Signaling in Renal Cells

The high osmolality and viscosity of contrast media, along with the generation of reactive oxygen species (ROS), can trigger a cascade of events in renal tubular cells.

Key signaling pathways implicated in contrast-induced nephropathy include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Contrast media can activate the MAPK signaling cascade, including ERK, JNK, and p38 MAPK. This activation can lead to the induction of apoptosis.

-

Rho/Rho-associated kinase (ROCK) Pathway: Activation of this pathway by contrast agents can enhance the transcriptional activity of NF-κB, leading to increased oxidative stress, inflammation, and apoptosis.

-

Sirtuin 1 (SIRT1) Signaling Pathway: Downregulation of SIRT1 by contrast media can increase ROS production and enhance apoptosis. Conversely, activation of the SIRT1 pathway is being explored as a potential therapeutic strategy to mitigate CIN.

The following diagram provides a simplified representation of these interconnected pathways in the context of contrast-induced renal cellular stress.

References

Iotasul Contrast Media: A Technical Guide to Molecular Weight and Osmolality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble iodinated contrast agent developed for radiological imaging.[1] As a low-osmolar contrast medium (LOCM), its physicochemical properties, particularly molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides an in-depth overview of the molecular weight and osmolality of this compound, including detailed experimental protocols for their determination and a workflow for quality control.

Core Physicochemical Properties of this compound

The fundamental characteristics of this compound are summarized below. These properties are essential for understanding its behavior in vitro and in vivo.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₅₀I₆N₆O₁₄S | |

| Molecular Weight | 1608.33 g/mol | |

| Classification | Non-ionic, dimeric, water-soluble contrast agent | [1] |

| Available Formulations | Aqueous solutions with iodine concentrations of 275 mg/mL and 300 mg/mL.[1] | [1] |

Osmolality of this compound Formulations

This compound is classified as a low-osmolar contrast medium (LOCM), meaning its osmolality is significantly lower than that of high-osmolar contrast media (HOCM), approaching but still exceeding that of human serum (approximately 290 mOsm/kg H₂O).[2] While specific osmolality values for the 275 mgI/mL and 300 mgI/mL formulations of this compound are not publicly available in the reviewed literature, the osmolality of LOCMs typically ranges from 500 to 850 mOsm/kg H₂O.

| Formulation (Iodine Concentration) | Osmolality (mOsm/kg H₂O) |

| 275 mg/mL | Data not available in public literature. Expected to be in the LOCM range. |

| 300 mg/mL | Data not available in public literature. Expected to be in the LOCM range. |

Experimental Protocols

The determination of molecular weight and osmolality are crucial quality control steps in the manufacturing and development of contrast media. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight

For a small molecule like this compound, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard and accurate method for confirming its molecular weight.

Objective: To determine the molecular weight of this compound.

Principle: The sample is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC)

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters

Reagents:

-

This compound reference standard

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for mobile phase acidification)

Procedure:

-

Standard Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in a known volume of methanol to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Sample Preparation: Prepare the this compound sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: 100-2000 m/z

-

Data Acquisition: Full scan mode.

-

-

Analysis: Inject the prepared standard and sample solutions into the HPLC-MS system. The mass spectrometer will detect the molecular ion of this compound, and its mass-to-charge ratio will be used to determine the molecular weight.

Determination of Osmolality

Vapor pressure osmometry or freezing point depression osmometry are the two most common and reliable methods for determining the osmolality of pharmaceutical solutions.

Objective: To measure the osmolality of this compound formulations.

Principle (Freezing Point Depression): The freezing point of a solution is depressed in proportion to the number of solute particles. The osmometer measures this depression to calculate the osmolality.

Apparatus:

-

Freezing point depression osmometer

-

Calibration standards (e.g., 100, 500, 1000 mOsm/kg H₂O)

-

Sample tubes

-

Pipettor and tips

Procedure:

-

Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two calibration standards that bracket the expected osmolality of the this compound sample.

-

Sample Preparation: Allow the this compound formulation to come to room temperature.

-

Measurement:

-

Pipette the required volume of the this compound sample into a sample tube.

-

Place the sample tube into the osmometer's sample holder.

-

Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured and converted to an osmolality value.

-

-

Data Recording: Record the osmolality reading in mOsm/kg H₂O. Perform the measurement in triplicate and calculate the mean and standard deviation.

Quality Control Workflow for this compound Contrast Media

A robust quality control workflow is essential to ensure the safety and efficacy of each batch of this compound contrast media. The following diagram illustrates a typical workflow, incorporating the determination of molecular weight and osmolality.

Caption: Quality Control Workflow for this compound Production.

References

An In-Depth Technical Guide to Iotasul: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotasul is a non-ionic, dimeric, water-soluble X-ray contrast agent designed for lymphography. Its chemical structure, characterized by two tri-iodinated benzene rings linked by a sulfur-containing chain, provides high radiopacity and favorable physicochemical properties for imaging the lymphatic system. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway of this compound, based on available chemical literature and established synthetic methodologies for related compounds. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the chemical structure and synthesis are presented to support researchers and professionals in the field of diagnostic imaging and drug development.

Chemical Structure of this compound

This compound, chemically named 5,5'-(4-thiaheptanedioyldiimino)-bis[2,4,6-triiodoisophthalic acid-bis-(2,4-dihydroxypropyl-N-methyl)diamide], is a complex molecule with the empirical formula C₃₈H₅₀I₆N₆O₁₄S and a molecular weight of 1608.33 g/mol .[1] The structure features two symmetrical units, each based on a 2,4,6-triiodoisophthalic acid core. The key features of the this compound structure are:

-

Two Tri-iodinated Phenyl Rings: These provide the high atomic number iodine atoms necessary for efficient X-ray attenuation.

-

Isophthalamide Core: Each phenyl ring is part of an isophthalamide structure.

-

Dimeric Linker: The two monomeric units are connected at the 5-position of the phenyl rings via a 4-thiaheptanedioyldiimino linker. This dimeric nature contributes to a higher molecular weight and lower osmolality compared to monomeric contrast agents.

-

Solubilizing Side Chains: Each isophthalic acid moiety is further derivatized with two N-(2,4-dihydroxypropyl)-N-methylamide side chains. These hydrophilic groups are crucial for the high water solubility of this compound.

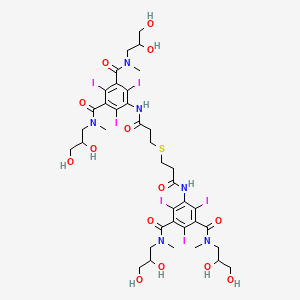

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Preclinical Data

A preclinical investigation of this compound provided key quantitative data on its properties and safety profile.

Table 1: Physicochemical Properties of Aqueous this compound Formulation[2]

| Property | 275 mg Iodine/mL | 350 mg Iodine/mL |

| Viscosity (mPa·s) | 19.8 | 32.9 |

| Density at 37°C ( kg/L ) | 1.30 | 1.32 |

Table 2: Acute Toxicity of this compound[2]

| Species | Route of Administration | LD₅₀ (g Iodine/kg) |

| Rat | Intraperitoneal | > 11 |

| Mouse | Intraperitoneal | > 14 |

| Rat | Subcutaneous | > 11 |

| Mouse | Subcutaneous | > 14 |

| Rat | Intragastric | > 11 |

| Mouse | Intragastric | > 14 |

| Dog | Intragastric | > 10 |

Proposed Synthesis Pathway of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the synthesis of its known precursors and analogous dimeric contrast agents. The synthesis can be logically divided into three main stages:

-

Synthesis of the Key Intermediate: Preparation of 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

-

Synthesis of the Dimeric Linker: Preparation of 4-thiaheptanedioyl dichloride.

-

Final Dimerization: Coupling of the key intermediate with the dimeric linker.

Stage 1: Synthesis of the Key Intermediate

The synthesis of the monomeric unit starts from 5-aminoisophthalic acid.

Caption: Proposed synthesis pathway for the key monomeric intermediate.

Experimental Protocol (Hypothetical):

-

Step 1: Iodination of 5-Aminoisophthalic Acid. 5-Aminoisophthalic acid is subjected to an electrophilic iodination reaction. A common method involves the use of iodine monochloride (ICl) in a suitable solvent, such as aqueous hydrochloric acid, to yield 5-amino-2,4,6-triiodoisophthalic acid[2]. The product is typically isolated by filtration and purified by recrystallization.

-

Step 2: Chlorination of 5-Amino-2,4,6-triiodoisophthalic acid. The resulting tri-iodinated compound is then converted to its more reactive acid chloride derivative. This can be achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (COCl₂), often in an inert solvent with a catalytic amount of a tertiary amine or a quaternary ammonium salt. This yields 5-amino-2,4,6-triiodoisophthaloyl dichloride.

-

Step 3: Amidation. The final step in the synthesis of the key intermediate involves the amidation of the acid chloride. 5-Amino-2,4,6-triiodoisophthaloyl dichloride is reacted with N-(2,3-dihydroxypropyl)-N-methylamine in the presence of a base to neutralize the HCl byproduct. This reaction forms the desired 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

Stage 2: Synthesis of the Dimeric Linker

The linker, 4-thiaheptanedioic acid, is converted to its acid chloride for the subsequent coupling reaction.

Caption: Synthesis of the dimeric linker precursor.

Experimental Protocol (Hypothetical):

-

Chlorination of 4-Thiaheptanedioic acid. 4-Thiaheptanedioic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce 4-thiaheptanedioyl dichloride. The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation.

Stage 3: Final Dimerization

The final step involves the coupling of two molecules of the key intermediate with one molecule of the dimeric linker.

References

In Vivo Distribution and Pharmacokinetics of Iotasul: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and pharmacokinetic profile of Iotasul, a non-ionic, dimeric, water-soluble contrast agent. The information is compiled from preclinical investigations and is intended to support further research and development.

Executive Summary

This compound is designed for lymphography and exhibits favorable pharmacokinetic properties. Preclinical studies in canine models demonstrate that following intralymphatic administration, this compound is rapidly and almost completely eliminated from the body, primarily through renal excretion. A key characteristic of this compound is its metabolic stability, as it is excreted in its unchanged form. This guide presents the available quantitative data, details the experimental methodologies used in its preclinical evaluation, and visualizes the key processes involved in its systemic disposition.

In Vivo Distribution and Pharmacokinetics

The distribution and pharmacokinetic profile of this compound were primarily investigated in canine models following intralymphatic administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters and excretion profile of this compound based on available preclinical data.

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Intralymphatic Administration)

| Parameter | Value | Source |

| Elimination Half-life (t½) | ~4 hours (estimated from graphical data) | [1] |

| Time to Peak Concentration (Tmax) | End of infusion | [1] |

| Metabolism | Not metabolized | [1] |

| Primary Route of Excretion | Renal | [1] |

Table 2: Excretion Profile of this compound in Dogs (Intralymphatic Administration)

| Excretion Route | Percentage of Dose | Timeframe | Source |

| Renal (Urine) | > 98% | 24 hours | [1] |

| Fecal | < 2% | 24 hours |

Experimental Protocols

The foundational data on this compound's pharmacokinetics and distribution were derived from a key preclinical study.

2.2.1. Animal Model and Dosing

-

Species: Dog

-

Administration Route: Intralymphatic infusion into a lymphatic vessel in the hind limb.

-

Dosage: An aqueous formulation of this compound with an iodine content of 275 mg/ml was used.

2.2.2. Sample Collection and Analysis

-

Blood Sampling: Venous blood samples were collected at various time points post-administration to determine the concentration of this compound in the blood.

-

Urine and Feces Collection: Urine and feces were collected over a 24-hour period to quantify the extent of excretion through renal and fecal routes.

-

Analytical Method: A thin-layer chromatographic analysis of urine was performed to assess for biotransformation of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and the physiological pathways of this compound's disposition.

Discussion

The preclinical data indicate that this compound possesses a favorable pharmacokinetic profile for its intended use as a lymphographic contrast agent. Its rapid and near-complete renal excretion in an unchanged form minimizes the potential for systemic toxicity associated with long-term retention or metabolite formation. The lack of significant biotransformation simplifies its pharmacokinetic modeling and suggests a low likelihood of drug-drug interactions involving metabolic enzymes.

The intralymphatic route of administration leads to direct delivery to the lymphatic system, which is the target for imaging. The subsequent distribution into the systemic circulation and rapid clearance via the kidneys ensure that the contrast agent is efficiently removed from the body following the diagnostic procedure.

Conclusion

This compound is a water-soluble contrast agent characterized by rapid renal elimination and a lack of metabolic transformation. These properties, demonstrated in preclinical canine models, make it a promising candidate for direct and indirect lymphography. Further clinical investigations in human subjects would be required to confirm these pharmacokinetic characteristics and to establish its safety and efficacy profile for diagnostic imaging.

References

Iotasul for Imaging Lymphatic Architecture in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble contrast agent developed for X-ray lymphography. Preclinical studies, primarily conducted in the 1980s, demonstrated its efficacy in visualizing lymphatic architecture in animal models.[1] This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its application in both direct and indirect lymphography for the study of lymphatic systems in an experimental setting. While this compound is a historically significant contrast medium, it is important to note that many modern research applications have shifted towards newer imaging modalities like near-infrared fluorescence and computed tomography (CT) lymphography.

Physicochemical Properties of this compound

This compound was designed to overcome the limitations of conventional water-soluble X-ray contrast media, which were characterized by high osmotic pressure and low molecular weight, leading to rapid diffusion from the lymphatic system.[1] this compound's higher molecular weight and lower osmotic pressure contribute to its longer retention time within lymphatic vessels, enabling satisfactory radiographic investigation.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Name | 5,5'-(4-thiaheptanedioyldiimino)-bis[2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide] |

| Molecular Weight | 1608 |

| Iodine Content | 47% |

Table 2: Properties of an Aqueous Formulation of this compound [1]

| Property | 275 mg I/ml Formulation | 300 mg I/ml Formulation |

| Viscosity at 37°C (mPa·s) | 19.8 | 32.9 |

| Density at 37°C ( kg/l ) | 1.30 | 1.32 |

A notable characteristic of the aqueous formulation of this compound is its behavior when infused into body fluids like serum or lymph. It separates into two phases, with a more highly associated phase having an apparent molecular weight of over 100,000. This high degree of association is thought to contribute to its low tendency to diffuse through lymphatic vessel walls.

Experimental Protocols

This compound has been used in animal models, particularly dogs, for both direct and indirect lymphography. The choice between these methods depends on the specific research question and the lymphatic structures of interest.

General Animal Preparation

For all procedures, the animal models (e.g., dogs) were anesthetized. While the original preclinical studies on this compound did not specify the exact anesthetic regimen, standard protocols for the species and procedure duration should be followed.

Direct Lymphography

Direct lymphography involves the cannulation of a lymphatic vessel and the direct infusion of the contrast agent. This method provides clear visualization of the lymphatic channels and downstream lymph nodes.

Protocol:

-

Surgical Exposure: Surgically expose a superficial lymphatic vessel, for example, in a hind limb.

-

Cannulation: Carefully cannulate the lymphatic vessel with a small-gauge needle or catheter.

-

Infusion: Infuse the this compound solution (aqueous formulation with 275 or 300 mg/ml iodine content) using an automatic injection pump.

-

Volume: 3–15 ml per animal.

-

Infusion Rate: 0.08 ml/min.

-

-

Radiographic Imaging: Acquire X-ray images during and after the infusion to visualize the lymphatic architecture.

Indirect Lymphography

Indirect lymphography is a less invasive technique where the contrast medium is injected into the interstitial space and is subsequently taken up by the lymphatic capillaries. This method is particularly useful for visualizing the initial lymphatic plexus and the draining lymph nodes.

Protocol:

-

Injection Site Selection: Choose an injection site based on the lymphatic drainage basin of interest (e.g., subcutaneous tissue of the paw, ear, or tongue).

-

Injection: Inject the this compound solution into the selected tissue. The administration can be done manually or with an automatic injection pump.

-

Infusion Rate: 0.02 to 0.08 ml/min.

-

-

Radiographic Imaging: Perform X-ray imaging at time points after the injection to observe the opacification of the lymphatic vessels and regional lymph nodes. Visualization could be demonstrated for about 45 minutes post-injection.

Data Presentation and Findings

The preclinical investigations of this compound focused on the qualitative assessment of lymphatic visualization and the overall safety and tolerance of the contrast agent.

Visualization of Lymphatic Architecture

-

Quality of Contrast: The quality of contrast and detail of the lymphatic system visualized with this compound was reported to be as good as that obtained with oily contrast media.

-

Homogeneous Visualization: this compound allowed for the homogeneous visualization of lymphatic structures, including the thoracic duct up to its entry into the venous system.

-

Simultaneous Information: Unlike oily contrast media which may require imaging at different stages, this compound provided simultaneous visualization of the lymphatic system.

Pharmacokinetics and Safety

-

Elimination: After intralymphatic administration in dogs, this compound is almost completely eliminated via the renal route within 24 hours, with less than 2% of the dose excreted in the feces.

-

Biotransformation: No biotransformation of this compound was detected in dog urine.

-

Systemic Toxicity: The systemic toxicity of this compound after intraperitoneal, subcutaneous, and intragastric administration was generally low in mice and rats.

-

Local Tolerance: No inflammatory reactions or other pathological alterations were observed in the lymphatic system or other major organs in dogs following intralymphatic or intratissue administration.

Table 3: Summary of this compound Administration and Observations in Dogs

| Method | Administration Details | Key Observations |

| Direct Lymphography | 3–15 ml/animal into a superficial lymph vessel of a hind limb at 0.08 ml/min. | - Quality of contrast and detail comparable to oily contrast media. - Homogeneous visualization of the thoracic duct. |

| Indirect Lymphography | Injection into various tissue sites at 0.02 to 0.08 mJ/min. | - Opacification of lymphatics and regional lymph nodes for about 45 minutes. - Excellent visualization of the first lymph node group. |

Logical Relationships in Lymphatic Imaging with this compound

The use of this compound in lymphography is based on its physicochemical properties that allow it to be retained within the lymphatic vessels long enough for radiographic imaging. The choice between direct and indirect methods is determined by the desired level of detail and invasiveness.

Conclusion

This compound was a significant advancement in water-soluble contrast media for lymphography at the time of its development. Its favorable physicochemical properties allowed for detailed visualization of lymphatic architecture in animal models with good tolerance and rapid elimination. The experimental protocols for direct and indirect lymphography using this compound, as outlined in this guide, provide a basis for understanding historical methods of lymphatic imaging. While modern techniques have largely superseded X-ray lymphography with agents like this compound for many research applications, the foundational principles and methodologies remain relevant to the field of lymphatic research. For current studies, researchers are encouraged to explore contemporary imaging agents and modalities that offer higher resolution, quantitative data, and functional insights into the lymphatic system.

References

Core Principles of Indirect Lymphography with Iotasul: A Technical Guide

This in-depth technical guide serves to elucidate the foundational principles of indirect lymphography utilizing Iotasul, a non-ionic, dimeric, water-soluble contrast agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical findings to provide a comprehensive overview of the methodology, its underlying physiological mechanisms, and its investigational applications.

Introduction to this compound and Indirect Lymphography

Indirect lymphography is a minimally invasive imaging technique designed to visualize the lymphatic system. Unlike direct lymphography, which necessitates the surgical cannulation of a lymphatic vessel, the indirect method involves the administration of a contrast agent into the interstitial space (e.g., subcutaneously or intradermally). From the interstitium, the contrast medium is naturally taken up by the initial lymphatics and transported through the lymphatic network to regional lymph nodes.

This compound emerged as a candidate for indirect lymphography due to its specific physicochemical properties. As a non-ionic, dimeric, water-soluble contrast agent, it possesses a higher molecular weight and lower osmotic pressure compared to conventional monomeric contrast media.[1] These characteristics were hypothesized to facilitate its retention within the lymphatic vessels, allowing for more effective and prolonged opacification for radiographic imaging.[1] The agent is cleared from the body relatively quickly, with near-complete renal elimination within 24 hours, and demonstrates better tolerance than oily contrast agents.[1]

Mechanism of Action: Lymphatic Uptake of this compound

The fundamental principle behind indirect lymphography with this compound lies in the physiological process of lymph formation. Following interstitial injection, this compound disperses in the extracellular fluid. The uptake into the lymphatic system is a passive process driven by interstitial fluid pressure dynamics and the unique structure of lymphatic capillaries.

Lymphatic capillaries are blind-ended vessels composed of a single layer of overlapping endothelial cells. These cells are anchored to the surrounding connective tissue by elastic filaments. When interstitial fluid pressure increases, it pushes the flaps of the endothelial cells inwards, opening gaps that allow interstitial fluid, macromolecules, and particulate matter—including the this compound contrast agent—to enter the lymphatic capillary. As the pressure within the lymphatic capillary rises, it forces these flaps to close, preventing the backflow of lymph into the interstitium. This process is visually represented in the diagram below.

While direct signaling pathways initiated by this compound are not documented, the process of lymphatic filling and flow is intrinsically linked to mechanotransduction. The flow of lymph itself can influence the behavior of lymphatic endothelial cells, but the initial uptake is primarily a biomechanical event.

Experimental Protocols

Based on preclinical and clinical studies, a generalized protocol for indirect lymphography with this compound can be outlined. The specific parameters, such as injection site and volume, are adapted based on the anatomical region of interest.

Materials

-

This compound aqueous solution (e.g., 275 or 300 mg iodine/mL)[1]

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Radiographic imaging equipment (e.g., conventional X-ray, xeroradiography)

-

Anesthetic agents (if required for animal studies)

Procedure: An Exemplary Workflow

The following diagram illustrates a typical experimental workflow for indirect lymphography.

-

Subject Preparation: The subject is positioned to allow access to the desired injection site. For animal studies, this may involve sedation or general anesthesia.

-

Contrast Administration: this compound is injected slowly into the interstitial space. The injection site is chosen based on the lymphatic drainage basin to be investigated. For example, for axillary lymph nodes, an intradermal infusion into the areola has been used.[2] For inguinal nodes, the hind paw is a common site in animal models.

-

Imaging: Radiographic images are acquired at multiple time points post-injection to observe the progression of the contrast medium through the lymphatic vessels and its accumulation in the lymph nodes. Opacification of lymphatics and nodes could be demonstrated for approximately 45 minutes in some animal studies.

-

Data Analysis: The resulting images are analyzed to assess the number of lymph nodes visualized, the degree of opacification, and the morphology of the lymphatic vessels.

Quantitative Data Summary

The efficacy of indirect lymphography with this compound has been quantified in several studies. The data highlights both the potential and the limitations of the technique.

| Parameter | Species/Context | Finding | Reference |

| Axillary Node Visualization | Human (Breast Carcinoma) | Axillary lymph nodes were visualized in 78.6% of patients. | |

| Nodal Opacification | Human (Breast Carcinoma) | Only 5.7% of surgically excised lymph nodes were partially or totally opacified. | |

| Metastasis Detection | Human (Breast Carcinoma) | Of 4 patients with histologically confirmed metastases, only 2 were detected by lymphography. | |

| Vessel/Node Visualization | Human (Head and Neck Tumors) | In 29 patients, lymph vessels were seen in 25 (86.2%) and lymph nodes in 20 (69.0%). | |

| Elimination Half-Life | Dog | The contrast medium is eliminated almost completely via the renal route within 24 hours. |

Relevant Signaling Pathways in Lymphatic Endothelia

While this compound's interaction with signaling pathways is not defined, the integrity and function of the lymphatic endothelium, which are critical for the uptake process, are regulated by complex signaling networks. The Vascular Endothelial Growth Factor C (VEGF-C) signaling pathway is arguably the most critical for lymphatic development and function.

This pathway is crucial for lymphangiogenesis (the formation of new lymphatic vessels) and the maintenance of the lymphatic endothelium. Its proper function is a prerequisite for a healthy lymphatic system capable of performing the uptake required for indirect lymphography.

Conclusion and Future Directions

For researchers and drug development professionals, the story of this compound provides valuable insights. The core principle of using a water-soluble, high-molecular-weight agent for indirect lymphography remains sound. Future advancements may focus on developing agents with enhanced affinity for lymphatic endothelium or novel delivery systems that improve the consistency of uptake and nodal retention, potentially reviving the prospect of effective, minimally invasive lymphatic imaging.

References

Methodological & Application

Iotasul Administration Protocol for Rodent Lymphography: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble contrast agent designed for lymphography.[1] Its advantageous physicochemical properties, including high molecular weight and low osmotic pressure, make it well-suited for both direct and indirect visualization of the lymphatic system.[1] Unlike conventional oily contrast media, this compound offers better tolerance, reduced risk of microembolism, and is eliminated from the body, primarily via the renal route, within 24 hours.[1] These characteristics, combined with adequate radiopacity and low diffusion through lymphatic vessel walls, allow for detailed and rapid diagnostic imaging of the lymphatic system.[1]

Physicochemical Properties and Mechanism of Action

This compound is an iodinated contrast agent, meaning it contains iodine atoms which have a high atomic number.[2] This high atomic number leads to greater X-ray attenuation compared to soft tissues, enabling visualization of the structures it fills. The mechanism of action for this compound in lymphography is physical, not pharmacological. After administration, it enters the lymphatic capillaries and vessels, opacifying them and adjacent lymph nodes, allowing for their radiographic imaging. This compound is formulated as a water-soluble solution with an iodine content of 275 or 300 mg/ml.

Experimental Protocols

Two primary methods for this compound-based lymphography in animal models have been described: direct and indirect lymphography.

Direct Lymphography

This method involves the direct injection of the contrast agent into a surgically exposed lymphatic vessel.

Objective: To directly visualize a specific lymphatic vessel and its downstream drainage.

Materials:

-

This compound solution (275 or 300 mg iodine/ml)

-

Anesthetic agent (e.g., Combelen® + 1-Polamivet® for dogs)

-

Automatic injection pump

-

Surgical instruments for vessel exposure

-

X-ray imaging equipment

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Surgically expose a superficial lymph vessel, for example, in a hind limb.

-

Carefully cannulate the lymphatic vessel.

-

Using an automatic injection pump, infuse the this compound solution at a rate of 0.08 ml/min .

-

The total infusion volume will vary depending on the animal size and the specific lymphatic system being investigated (e.g., 3-15 ml per animal in dog studies).

-

Perform radiographic imaging during and after the infusion to visualize the lymphatic drainage.

Indirect Lymphography

This technique involves injecting this compound into the interstitial space, allowing it to be naturally taken up by the lymphatic capillaries. This method avoids surgical exposure of lymphatic vessels.

Objective: To visualize the lymphatic drainage from a specific tissue or region.

Materials:

-

This compound solution (275 or 300 mg iodine/ml)

-

Syringe and needle or automatic injection pump

-

X-ray imaging equipment

Procedure:

-

Select the injection site based on the desired lymphatic system to be visualized (e.g., intracutaneous in the hind paw, submucosal in the stomach).

-

Administer the this compound solution via manual injection or with an automatic injection pump.

-

The infusion rate should be slow, ranging from 0.02 to 0.08 ml/min .

-

The total infusion volume will depend on the injection site and animal size (e.g., 2.0 to 4.0 ml for intracutaneous administration in the hind paw of dogs).

-

Radiographic imaging can demonstrate opacification of the lymphatics and regional lymph nodes for approximately 45 minutes post-administration.

Data Presentation

Toxicity Data

The systemic toxicity of this compound has been shown to be low in mice and rats.

| Route of Administration | Species | LD50 (g iodine/kg) |

| Intraperitoneal | Rat | > 11 |

| Mouse | > 14 | |

| Subcutaneous | Rat | > 11 |

| Mouse | > 14 | |

| Intragastric | Rat | > 11 |

| Mouse | > 14 |

Table adapted from preclinical investigation data.

Visualizations

Experimental Workflow for Lymphography

Caption: Experimental workflow for direct and indirect lymphography using this compound.

References

Standard Operating Procedure for Iotasul Injection in Canines: Application Notes and Protocols for Lymphography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble contrast agent designed for lymphography. Its physicochemical properties, including high molecular weight and low osmotic pressure, make it particularly suitable for visualizing the lymphatic system in preclinical canine models. Unlike conventional oily contrast media, this compound offers the advantages of being water-soluble, having good local and systemic tolerance, and allowing for rapid diagnostic procedures.[1] This document provides detailed application notes and protocols for the administration of this compound in canines for both direct and indirect lymphography.

Mechanism of Action

The primary mechanism of action of this compound is the attenuation of X-rays. As an iodinated contrast agent, the iodine atoms in the this compound molecule absorb X-rays more effectively than the surrounding soft tissues.[2][3] This differential absorption creates a high contrast on radiographic images, allowing for the detailed visualization of the lymphatic vessels and nodes into which the agent is distributed.[3] this compound does not exert a pharmacological effect through interaction with specific signaling pathways in the manner of a therapeutic drug. Its function is purely physical, based on its radiopaque properties.

Application Notes

This compound is well-suited for both direct and indirect lymphography in canines.[1]

-

Direct Lymphography: This technique involves the injection of this compound directly into a surgically exposed lymphatic vessel. It provides excellent opacification of the lymphatic system and is comparable in quality to images obtained with oily contrast media.

-

Indirect Lymphography: This less invasive method involves the injection of this compound into the interstitial space (intratissue, intraparenchymal, submucosal, or intracutaneous). The contrast medium is then naturally taken up by the lymphatic capillaries. This technique is particularly useful for visualizing the first lymph node group, which is important for tumor staging.

The choice between direct and indirect lymphography depends on the specific research objectives and the target lymphatic structures.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from preclinical investigations of this compound in canines.

| Parameter | Value | Reference |

| Iodine Content | 275 or 300 mg/ml | |

| Pharmacokinetics | ||

| Biological Half-life | Approximately 1 hour | |

| Maximum Blood Iodine Conc. | ~0.2 mg/ml (after intralymphatic admin.) | |

| Excretion Route | Primarily renal | |

| Time to Complete Excretion | Practically complete within 24 hours | |

| Fecal Excretion | < 2% of the dose | |

| Biotransformation | No biotransformation detected in dog urine |

Table 1: Physicochemical and Pharmacokinetic Properties of this compound in Canines

| Route of Administration | Injection Volume | Infusion Rate | Notes | Reference |

| Direct Lymphography | 3 - 15 ml/animal | 0.08 ml/min | Administered into a superficial lymph vessel of a hind limb using an automatic injection pump. | |

| Indirect Lymphography | Variable | 0.02 to 0.08 ml/min | Administered manually or with an automatic injection pump at various sites (see Table 3). | |

| Intralymphatic (for PK) | 0.3 g iodine/kg | Not specified | Used for pharmacokinetic studies. |

Table 2: Dosage and Administration of this compound for Lymphography in Canines

| Injection Site | Injection Volume | Result | Reference |

| Intraparenchymal (mammary gland) | 1.0 - 1.5 ml | Opacification of superficial inguinal and axillary lymph nodes. | |

| Submucosal (stomach, vagina) | 1.0 ml | Opacification of gastric and sacral lymph nodes. | |

| Intracutaneous (hind paw) | 2.0 - 4.0 ml | Opacification of popliteal lymph node and efferent lymphatic vessels leading to an iliac lymph node. |

Table 3: Examples of Indirect Lymphography Injection Sites and Volumes in Canines

Experimental Protocols

The following are detailed protocols for direct and indirect lymphography with this compound in canines, based on published preclinical studies.

Protocol 1: Direct Lymphography

Objective: To visualize the major lymphatic ducts and associated lymph nodes.

Materials:

-

This compound solution (275 or 300 mg iodine/ml)

-

Anesthetic agents (e.g., Combelen® + 1-Polamivet®)

-

Intravenous catheter

-

Surgical instruments for vessel isolation

-

Automatic injection pump

-

Radiographic imaging equipment

Procedure:

-

Animal Preparation: Anesthetize the canine subject intravenously.

-

Surgical Exposure: Surgically expose a superficial lymphatic vessel, typically in a hind limb.

-

Catheterization: Carefully cannulate the lymphatic vessel.

-

This compound Administration: Connect the cannula to an automatic injection pump. Infuse this compound at a rate of 0.08 ml/min. The total volume will depend on the size of the animal and the desired extent of visualization (typically 3-15 ml).

-

Radiographic Imaging: Acquire radiographs during and after the infusion to visualize the lymphatic drainage.

Protocol 2: Indirect Lymphography

Objective: To visualize regional lymph nodes and initial lymphatic drainage pathways.

Materials:

-

This compound solution (275 or 300 mg iodine/ml)

-

Anesthetic agents

-

Syringes and needles

-

Automatic injection pump (optional)

-

Radiographic imaging equipment

Procedure:

-

Animal Preparation: Anesthetize the canine subject.

-

Injection Site Selection: Choose the injection site based on the lymphatic drainage basin of interest (e.g., paw, mammary gland, submucosa of an organ).

-

This compound Administration: Inject this compound slowly into the selected tissue. The administration can be performed manually or with an automatic injection pump at a rate of 0.02 to 0.08 ml/min. The volume will vary depending on the site (see Table 3).

-

Radiographic Imaging: Take a series of radiographs at time points post-injection (e.g., immediately, 15, 30, and 45 minutes) to monitor the uptake and transport of the contrast agent to the regional lymph nodes. Opacification of lymphatics and regional nodes can be demonstrated for about 45 minutes.

Safety and Toxicology

Preclinical studies in dogs have demonstrated that this compound has good local and systemic tolerance. After intralymphatic or intratissue administration, no inflammatory reactions or other pathological alterations were observed in the lymphatic system, heart, lungs, kidneys, spleen, or liver. The systemic toxicity of this compound is generally low.

Visualizations

Caption: Workflow for Direct Lymphography with this compound.

Caption: Workflow for Indirect Lymphography with this compound.

Caption: this compound Clearance Pathway in Canines.

References

Application Notes and Protocols for Indirect Lymphography Using Iotasul

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirect lymphography is a minimally invasive imaging technique used to visualize the lymphatic system, including lymph vessels and nodes. This method involves the interstitial injection of a contrast agent, which is then naturally taken up by the lymphatic capillaries and transported through the lymphatic network. Iotasul is a water-soluble, non-ionic, dimeric contrast agent that has demonstrated suitability for indirect lymphography in preclinical and clinical research.[1] Its physicochemical properties, such as high molecular weight and low osmotic pressure, allow for good radiopacity with minimal diffusion through lymphatic vessel walls, providing clear visualization of the lymphatic system.[1] Unlike oily contrast media, this compound offers the advantage of better tolerance and is eliminated from the body via the renal route within approximately 24 hours, reducing the risk of complications like microembolism.[1]

These application notes provide a detailed, step-by-step guide to performing indirect lymphography using this compound, based on findings from preclinical and clinical studies.

Principle of the Method

Following interstitial (intradermal or subcutaneous) injection, this compound is taken up by the initial lymphatic capillaries. The contrast agent then travels through the collecting lymphatic vessels to the regional lymph nodes. This process allows for the radiographic visualization of the lymphatic drainage pathways and the morphology of the lymph nodes. This technique is valuable for staging tumors by assessing metastatic involvement of regional lymph nodes and for evaluating the overall function and structure of the lymphatic system.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative parameters for indirect lymphography using this compound as reported in various studies.

Table 1: this compound Formulation and Administration

| Parameter | Value | Source |

| Iodine Content | 275 or 300 mg/ml | |

| Injection Rate | 0.02 to 0.08 ml/min | |

| Injection Method | Manual or automatic injection pump |

Table 2: Species-Specific Injection Parameters and Observations

| Species | Anatomical Region | Injection Volume | Observations | Source |

| Dog | Hind Paw (intracutaneous) | 4.0 ml | Opacification of popliteal lymph node and efferent vessels. | |

| Dog | Stomach (submucosal) | 1.0 ml | Opacification of a gastric lymph node. | |

| Human | Head and Neck (sub-epidermal) | ~12 ml | Visualization of lymph vessels in 25/29 patients and lymph nodes in 20/29 patients. | |

| Human | Breast (intradermal, areola) | Not specified | Consistent opacification of the subareolar plexus and latero-cranial lymphatic trunk. Axillary nodes visualized in 78.6% of patients. |

Experimental Protocols

Preclinical Protocol: Indirect Lymphography in an Animal Model (e.g., Dog)

This protocol is based on preclinical investigations of this compound.

Materials:

-

This compound solution (275 or 300 mg iodine/ml)

-

Sterile syringes (e.g., 1 ml, 5 ml)

-

Needles (e.g., 30-gauge)

-

Automatic injection pump (optional)

-

Animal preparation supplies (anesthetics, clippers, antiseptic solution)

-

Radiographic imaging equipment (e.g., X-ray, fluoroscopy)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal following approved institutional protocols.

-

Shave the hair from the injection site (e.g., hind paw).

-

Cleanse the injection site with an appropriate antiseptic solution.

-

-

Contrast Administration:

-

Draw the this compound solution into a sterile syringe.

-

Perform an intracutaneous or subcutaneous injection at the desired site (e.g., webbing of the hind paw).

-

Administer the contrast agent manually or using an automatic injection pump at a controlled rate of 0.02 to 0.08 ml/min. A slow infusion is crucial to prevent backflow and ensure uptake by the lymphatic vessels.

-

-

Radiographic Imaging:

-

Position the animal for radiographic imaging of the region of interest.

-

Acquire a pre-contrast (scout) image.

-

Begin acquiring images shortly after the start of the injection and continue periodically to visualize the flow of the contrast agent through the lymphatic vessels and into the lymph nodes. Opacification of lymphatics and regional nodes can be observed for approximately 45 minutes.

-

-

Post-Procedure Care:

-

Monitor the animal during recovery from anesthesia.

-

Observe the injection site for any signs of local reaction.

-

Clinical Protocol: Indirect Lymphography in the Head and Neck Region

This protocol is adapted from a study on patients with head and neck tumors.

Materials:

-

This compound solution

-

Sterile syringes and fine-gauge needles

-

Conventional radiography or xeroradiography equipment

Procedure:

-

Patient Preparation:

-

Obtain informed consent.

-

Position the patient comfortably. No local anesthesia is typically required.

-

-

Contrast Administration:

-

Perform a careful sub-epidermal injection of approximately 12 ml of this compound.

-

Potential injection sites include the region lateral to the eye or in the chin area, depending on the desired lymphatic drainage pathway to be visualized.

-

-

Imaging:

-

Acquire images using conventional radiography or xeroradiography to visualize the opacified lymph vessels and nodes.

-

Visualizations

Physiological Pathway of this compound Uptake in Indirect Lymphography

Caption: Physiological pathway of this compound uptake and transport.

Experimental Workflow for Indirect Lymphography

Caption: General experimental workflow for indirect lymphography.

Discussion and Limitations

This compound has been shown to be a well-tolerated and effective contrast agent for indirect lymphography. The ability to visualize the lymphatic system without surgical intervention is a significant advantage. However, the success of the technique can be variable. For instance, in the context of breast cancer, while axillary nodes were visualized in a high percentage of patients, only a small fraction of the surgically excised nodes were opacified, suggesting limitations in its clinical utility for this specific application. The success of the procedure is also dependent on the injection technique, including the rate and location of administration. Researchers and clinicians should consider these factors when designing studies or performing procedures. Further research may be needed to optimize protocols for specific anatomical regions and clinical questions.

References

Application Notes and Protocols: Iotasul for Head and Neck Lymphatic Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphatic mapping and sentinel lymph node (SLN) biopsy are critical procedures for staging and managing head and neck cancers, influencing subsequent treatment decisions. The sentinel lymph node is the first lymph node to which cancer cells are most likely to spread from a primary tumor. Historically, various agents have been investigated for their utility in visualizing the lymphatic system. This document provides detailed application notes and protocols regarding Iotasul, a water-soluble contrast medium investigated for indirect lymphography, in the context of head and neck lymphatic mapping. While this compound was explored as a promising agent, it is important to note that current standard-of-care techniques have largely evolved to utilize radioisotopes, blue dyes, and fluorescence imaging.

This compound: An Investigational Contrast Agent

This compound was developed as a non-ionic, dimeric, water-soluble contrast agent with physicochemical properties intended to be well-suited for both direct and indirect lymphography[1]. Preclinical studies in the 1980s suggested that this compound offered adequate radiopacity, very low diffusion through lymphatic vessel walls, good local and systemic tolerance, and a short but sufficient retention time for radiological investigation[1]. Unlike oily contrast media, this compound was reported to have better tolerance, with no risk of microembolism in the lungs, and was eliminated from the body, primarily via the renal route, within 24 hours[1].

The mechanism of action for indirect lymphography with this compound relies on the pressure gradient between the connective tissue and the lymphatic system, which facilitates the passage of the contrast medium into the lymph capillaries[1].

Clinical Application of this compound in Head and Neck Lymphatic Mapping (Historical Data)

An early clinical study investigated the use of this compound for indirect lymphography in 29 patients with tumors in the head and neck region[2]. The findings from this study are summarized below.

Quantitative Data Summary

| Parameter | Value | Reference |

| Number of Patients | 29 | |

| Condition | Tumors in the head and neck | |

| Contrast Agent | This compound (experimental, Schering AG) | |

| Injection Volume | Approximately 12 ml | |

| Injection Method | Sub-epidermal | |

| Injection Sites | Lateral to the eye or in the region of the chin | |

| Visualization of Lymph Vessels | 25 out of 29 patients | |

| Visualization of Lymph Nodes | 20 out of 29 patients | |

| Imaging Modality | Conventional radiography or xeroradiography | |

| Adverse Reactions | No local or generalized reactions reported |

Experimental Protocol: Indirect Lymphography with this compound (Based on Historical Clinical Data)

This protocol is based on the methodology described in the 1985 study by Bähren et al..

Objective: To visualize the lymphatic vessels and nodes of the head and neck region using the water-soluble contrast medium this compound.

Materials:

-

This compound (aqueous solution)

-

Syringe (e.g., 20 ml) with a fine-gauge needle

-

Conventional radiography or xeroradiography equipment

Procedure:

-

Patient Preparation: No specific preparations such as local anesthesia were reported to be necessary.

-

Injection:

-

Carefully administer a sub-epidermal injection of approximately 12 ml of this compound.

-

The injection site should be chosen based on the tumor location to map the relevant lymphatic drainage basin. In the historical study, injections were made either lateral to the eye or in the region of the chin.

-

-

Imaging:

-

Perform conventional radiography or xeroradiography of the head and neck region to visualize the opacified lymphatic vessels and lymph nodes.

-

The timing of imaging post-injection should be optimized to capture the transit of the contrast agent. Preclinical data suggests opacification for about 45 minutes.

-

-

Analysis:

-

Examine the radiographs for the presence and morphology of lymphatic vessels and nodes.

-

Current Standard of Care: A Comparative Overview

While this compound showed early promise, the field of lymphatic mapping has advanced significantly. Current standard techniques for sentinel lymph node biopsy in head and neck cancer offer higher detection rates and are the established standard of care. These methods often involve a combination of a radiotracer and a blue dye, or increasingly, near-infrared fluorescence imaging.

Current Techniques for Sentinel Lymph Node Biopsy

| Technique | Agent(s) | Detection Method | Key Advantages |

| Radiotracer | Technetium-99m (99mTc) colloid | Gamma probe, Lymphoscintigraphy (SPECT/CT) | High detection rate, allows for preoperative localization. |

| Blue Dye | Isosulfan blue, Methylene blue | Visual identification | Simple, intraoperative visualization. |

| Dual Technique | Radiotracer + Blue Dye | Gamma probe + Visual identification | Considered the gold standard, combining the benefits of both methods for higher accuracy. |

| Fluorescence Imaging | Indocyanine green (ICG) | Near-infrared (NIR) camera | Real-time intraoperative visualization, high sensitivity. |

Experimental Protocol: Sentinel Lymph Node Biopsy using Radiotracer and Blue Dye

This protocol represents a generalized standard-of-care approach for SLNB in head and neck cancer.

Objective: To identify and excise the sentinel lymph node(s) for pathological examination.

Materials:

-

Technetium-99m labeled colloid (e.g., sulfur colloid or filtered technetium)

-

Isosulfan blue 1% or Methylene blue 1%

-

Syringes with fine-gauge needles

-

Hand-held gamma probe

-

Standard surgical and pathology equipment

Procedure:

-

Preoperative Lymphoscintigraphy:

-

A few hours before surgery, inject the radiotracer (e.g., up to 50 MBq of 99mTc-colloid) peritumorally at multiple sites.

-

Perform lymphoscintigraphy (often with SPECT/CT) to map the lymphatic drainage pathways and identify the location of the sentinel node(s).

-

-

Intraoperative Mapping:

-

In the operating room, inject 1-2 ml of blue dye into the peritumoral tissue.

-

Use the hand-held gamma probe to localize the "hot" sentinel node(s) identified on the preoperative scan.

-

Make a skin incision over the area of highest radioactivity.

-

-

Node Identification and Excision:

-

Dissect through the tissues, guided by the gamma probe and visual identification of blue-stained lymphatic channels and nodes.

-

Excise the "hot" and/or "blue" node(s).

-

Confirm the removal of the radioactive node by measuring its radioactivity ex vivo and by scanning the surgical bed for any residual activity.

-

-

Pathological Analysis:

-

Submit the excised sentinel lymph node(s) for histopathological analysis, including hematoxylin and eosin (H&E) staining and immunohistochemistry, to detect micrometastases.

-

Visualizations

Workflow for Indirect Lymphography with this compound.

Standard Workflow for Sentinel Lymph Node Biopsy (SLNB).

Conclusion

This compound represented an early effort to improve lymphatic imaging with a water-soluble contrast agent, showing feasibility in a small cohort of head and neck tumor patients. However, the technology for lymphatic mapping has evolved considerably. Today, a multi-modal approach, typically combining radiotracers and blue dyes, is the standard for sentinel lymph node biopsy in head and neck oncology, offering high accuracy in detecting occult metastases. Newer techniques, such as near-infrared fluorescence imaging with ICG, continue to refine the procedure. For researchers and drug development professionals, understanding the properties of historical agents like this compound can provide valuable context for the development of novel imaging and therapeutic agents targeting the lymphatic system.

References

Utilizing Iotasul for Sentinel Lymph Node Biopsy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node biopsy (SLNB) is a critical procedure in the staging of various cancers, allowing for the assessment of metastatic spread to the regional lymph nodes. The identification of the sentinel lymph node (SLN), the first lymph node to receive lymphatic drainage from a primary tumor, is crucial for accurate staging and subsequent treatment planning. While radioisotopes like technetium-99m sulfur colloid and vital blue dyes are the current standards for SLN mapping, research into alternative contrast agents continues.[1][2][3][4] Iotasul, a water-soluble, non-ionic contrast agent, was investigated in preclinical studies for its potential in lymphography.[5] These notes provide an overview of this compound's properties and a hypothetical protocol for its use in preclinical SLNB studies, alongside a comparison with current methodologies.

Physicochemical Properties and Preclinical Rationale

This compound was developed as a contrast medium for lymphography with several desirable properties for lymphatic system visualization. Preclinical investigations suggested that this compound meets essential requirements for lymphography, including adequate radiopacity, low diffusion through lymphatic vessel walls, and good local and systemic tolerance. Its water-soluble nature allows for rapid clearance from the injection site and elimination via the renal route, with a biological half-life of approximately one hour in dogs, minimizing the risk of long-term retention and potential for microembolism associated with oily contrast media.

Experimental Protocols

The following is a hypothetical protocol for a preclinical study evaluating this compound for SLN identification in a rabbit model, based on methodologies described in early lymphography studies.

Objective: To assess the feasibility and efficacy of this compound for the radiographic visualization of sentinel lymph nodes following interstitial administration.

Materials:

-

This compound solution (300 mg iodine/ml)

-

Animal model (e.g., New Zealand white rabbit)

-

Digital X-ray imaging system

-

Standard surgical instruments for biopsy

-

Anesthesia and animal monitoring equipment

Experimental Workflow Diagram

References

Application Notes and Protocols for Visualizing Lymphatic Drainage Patterns Using Iotasul

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Iotasul, a water-soluble contrast agent, in the visualization of lymphatic drainage patterns.

Introduction to this compound

This compound is a non-ionic, dimeric, water-soluble X-ray contrast agent specifically developed for lymphography.[1] Its advantageous physicochemical properties, including a high molecular weight and low osmotic pressure, allow for better retention within the lymphatic system compared to conventional water-soluble contrast media.[1] This results in improved visualization of lymphatic vessels and nodes.[1] this compound is primarily eliminated by the renal route within 24 hours and exhibits good local and systemic tolerance.[1]

Applications

This compound is suitable for both direct and indirect lymphography.

-

Direct Lymphography: Involves the direct injection of the contrast medium into a surgically exposed lymphatic vessel.[1]

-

Indirect Lymphography: A less invasive method where this compound is injected into the interstitial space (e.g., intradermally or subcutaneously), from where it is taken up by the initial lymphatics. This technique allows for the visualization of the lymphatic system without surgical intervention.

Preclinical studies in animals and clinical investigations in humans have demonstrated its utility in mapping lymphatic drainage in various anatomical regions, including the limbs, head and neck, and breast.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies using this compound for lymphatic visualization.

Table 1: Preclinical Data in Canines

| Parameter | Value | Reference |

| Elimination Route | Primarily Renal | |

| Elimination Timeframe | Practically complete within 24 hours | |

| Fecal Excretion | < 2% of the dose | |

| Biotransformation | No biotransformation detected |

Table 2: Clinical Data in Humans

| Application | Parameter | Value | Reference |

| Head and Neck Tumors | Number of Patients | 29 | |

| Visualization of Lymph Vessels | 25/29 patients | ||

| Visualization of Lymph Nodes | 20/29 patients | ||

| Breast Carcinoma | Visualization of Axillary Nodes | 78.6% of patients | |

| Opacification of Excised Nodes | 5.7% of surgically excised nodes | ||

| Detection of Confirmed Metastases | 2 out of 4 patients |

Experimental Protocols

Below are detailed methodologies for performing direct and indirect lymphography using this compound.

4.1. Materials

-

This compound aqueous formulation (iodine content of 275 or 300 mg/ml).

-

Syringes and needles suitable for the intended injection technique.

-

Automatic injection pump (optional, but recommended for controlled injection rates).

-

Anesthetic agents (as required for the animal model or patient).

-

Imaging equipment (conventional radiography or xeroradiography).

4.2. Protocol for Direct Lymphography (Preclinical - Canine Model)

-

Animal Preparation: Anesthetize the dog using an appropriate intravenous anesthetic agent (e.g., Combelen® + 1-Polamivet®).

-

Surgical Exposure: Surgically expose a superficial lymphatic vessel in a hind limb.

-

Catheterization: Carefully cannulate the exposed lymphatic vessel.

-

Injection: Inject 3-15 ml of this compound per animal at a controlled rate of 0.08 ml/min using an automatic injection pump.

-

Imaging: Perform radiological imaging during and after the injection to visualize the lymphatic drainage pathway.

4.3. Protocol for Indirect Lymphography (Preclinical - Canine Model)

-

Animal Preparation: Anesthetize the dog as described for direct lymphography.

-

Injection Site Selection: Choose an injection site in an area with good lymphatic drainage.

-

Injection: Manually inject or use an automatic pump to administer this compound at a slow rate of 0.02 to 0.08 ml/min. The slow injection rate is crucial for the uptake of the contrast medium into the lymph capillaries.

-

Imaging: Acquire radiographs at appropriate time points post-injection to visualize the opacified lymphatic vessels and nodes.

4.4. Protocol for Indirect Lymphography (Clinical - Human)

4.4.1. Head and Neck Region

-

Patient Preparation: No local anesthesia is typically required.

-

Injection Site Selection: For visualizing cervical lymph nodes, select a sub-epidermal injection site either lateral to the eye or in the region of the chin.

-

Injection: Carefully inject approximately 12 ml of this compound.

-

Imaging: Use conventional radiography or xeroradiography to visualize the lymphatic vessels and nodes.

4.4.2. Breast Region

-

Patient Preparation: Position the patient appropriately.

-

Injection: Perform an intradermal infusion of this compound into the areola.

-

Imaging: Conduct radiological imaging to visualize the subareolar plexus, lymphatic trunks, and axillary lymph nodes.

Mechanism of Uptake and Visualization

The visualization of the lymphatic system with this compound in indirect lymphography is based on the principle of interstitial fluid pressure dynamics. The slow intratissue injection of this compound creates a pressure gradient between the connective tissue and the lymphatic system. This pressure difference facilitates the passage of the high-molecular-weight this compound into the lymph capillaries. Once inside the lymphatic vessels, this compound is transported along with the lymph, opacifying the lymphatic network for radiological visualization.

Visualizations

Experimental Workflow and Mechanism

The following diagram illustrates the general experimental workflow for indirect lymphography using this compound and the proposed mechanism of its uptake into the lymphatic system.

References

Application Notes and Protocols for Iotasul-Enhanced CT Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble iodinated contrast agent with favorable physicochemical properties for X-ray-based imaging.[1] Historically investigated for lymphography due to its excellent tolerance and ability to opacify the lymphatic system, its properties also make it a candidate for broader preclinical computed tomography (CT) applications.[1] As a non-ionic dimer, this compound offers the advantage of low osmolality, which is associated with a lower incidence of adverse effects compared to ionic or monomeric agents. This document provides detailed application notes and suggested starting protocols for the use of this compound as a contrast agent in preclinical CT imaging, with a focus on optimizing imaging parameters for various research applications.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is crucial for designing effective imaging protocols.

| Property | Value/Description | Source |

| Chemical Class | Non-ionic, dimeric, water-soluble iodinated contrast agent | [1] |

| Iodine Content | Aqueous formulations typically contain 275 or 300 mg/ml of iodine. | [1] |

| Osmolality | Low, characteristic of non-ionic dimeric contrast media. | [1] |

| Elimination | Primarily excreted by the renal route, with nearly complete elimination within 24 hours. No evidence of biotransformation. | |

| Key Advantages | Good local and systemic tolerance, very low diffusion through lymphatic vessel walls, and adequate radiopacity for imaging. |

General Workflow for Preclinical CT Imaging with this compound

The following diagram outlines a typical workflow for a preclinical CT imaging study using this compound.

Caption: A flowchart illustrating the key steps in a preclinical this compound-enhanced CT study.

This compound Elimination Pathway

This compound is cleared from the body primarily through the kidneys. This simple elimination pathway minimizes the potential for metabolic complications.

Caption: A diagram showing the renal elimination route of this compound from the body.

Recommended CT Imaging Parameters and Protocols

Due to a lack of recent, specific preclinical CT studies for this compound, the following parameters are recommended as a starting point, based on studies using the similar non-ionic, dimeric contrast agent, Iodixanol, and general principles of preclinical CT lymphangiography. Optimization for your specific application and scanner is highly recommended.

General Purpose Vascular and Soft Tissue Imaging (Rodent Models)

This protocol is adapted from preclinical studies using Iodixanol in rats and mice and is suitable for general vascular and soft tissue imaging.

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, pentobarbital sodium).

-

Maintain the animal's body temperature throughout the experiment.

-

If required, place a catheter in the tail vein for contrast administration.

Imaging Protocol:

-

Perform a pre-contrast (baseline) CT scan of the region of interest.

-

Administer this compound intravenously. The dose and injection rate should be optimized based on the animal's weight and the specific application. A starting point could be a volume dose of 0.5 mL/25 g of mouse weight.

-